
N-methyl-2-(3-methylphenyl)-1,3-oxazol-4-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-m-Tolyl-oxazol-4-yl-methylamine dihydrochloride is a chemical compound with the molecular formula C11H14Cl2N2O. It is known for its light yellow solid form and has a molecular weight of 261.15 g/mol . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-m-Tolyl-oxazol-4-yl-methylamine dihydrochloride involves several steps. The primary synthetic route includes the formation of the oxazole ring followed by the introduction of the methylamine group. The reaction conditions typically involve the use of reagents such as m-tolylamine and glyoxal in the presence of a suitable catalyst. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-m-Tolyl-oxazol-4-yl-methylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the methylamine group can be replaced with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-m-Tolyl-oxazol-4-yl-methylamine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is used in biochemical assays and studies involving enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-m-Tolyl-oxazol-4-yl-methylamine dihydrochloride involves its interaction with specific molecular targets. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
2-m-Tolyl-oxazol-4-yl-methylamine dihydrochloride can be compared with other similar compounds such as:
- 2-m-Tolyl-oxazol-4-yl-methanol
- 2-m-Tolyl-oxazol-4-yl-methylamine
- 2-m-Tolyl-oxazol-4-yl-methylamine hydrochloride
These compounds share similar structural features but differ in their functional groups and chemical properties. The uniqueness of 2-m-Tolyl-oxazol-4-yl-methylamine dihydrochloride lies in its specific combination of the oxazole ring and the methylamine group, which imparts distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C11H14Cl2N2O |
|---|---|
Molecular Weight |
261.14 g/mol |
IUPAC Name |
N-methyl-2-(3-methylphenyl)-1,3-oxazol-4-amine;dihydrochloride |
InChI |
InChI=1S/C11H12N2O.2ClH/c1-8-4-3-5-9(6-8)11-13-10(12-2)7-14-11;;/h3-7,12H,1-2H3;2*1H |
InChI Key |
ZDHNCNXGOYCSKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CO2)NC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


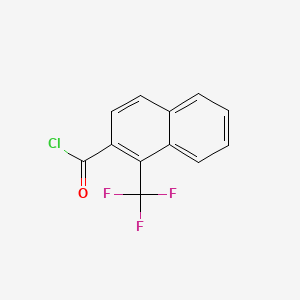

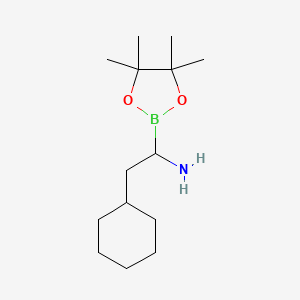

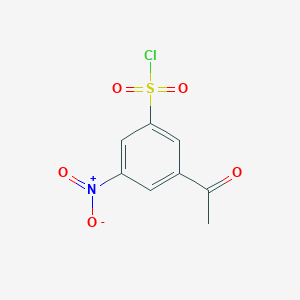

![5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14060113.png)
![[2-Chloro-5-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14060115.png)

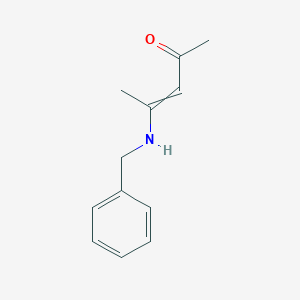

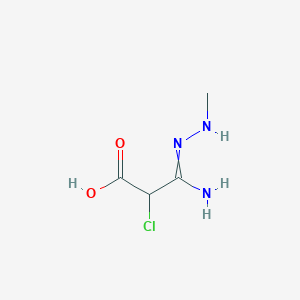
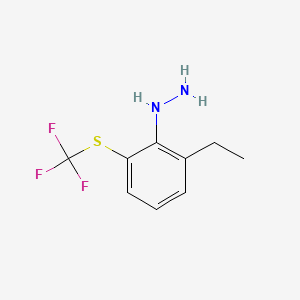
![1-[2-(2-Bromoethyl)phenyl]ethan-1-one](/img/structure/B14060155.png)
